molecular formula C11H11BrN2O B6279560 4-(5-bromopyridin-2-yl)oxane-4-carbonitrile CAS No. 831203-30-6

4-(5-bromopyridin-2-yl)oxane-4-carbonitrile

Cat. No.: B6279560
CAS No.: 831203-30-6
M. Wt: 267.1
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Description

4-(5-bromopyridin-2-yl)oxane-4-carbonitrile is a chemical compound with the molecular formula C11H11BrN2O. It is known for its potential biological activity and various applications in scientific research . The compound features a bromopyridine moiety attached to an oxane ring with a carbonitrile group, making it an interesting subject for chemical and biological studies.

Preparation Methods

The synthesis of 4-(5-bromopyridin-2-yl)oxane-4-carbonitrile typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(5-bromopyridin-2-yl)oxane-4-carbonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5-bromopyridin-2-yl)oxane-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-2-yl)oxane-4-carbonitrile involves its interaction with specific molecular targets and pathways. The bromopyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The oxane ring and carbonitrile group may also contribute to its overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

4-(5-bromopyridin-2-yl)oxane-4-carbonitrile can be compared with other similar compounds, such as:

    4-(5-chloropyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    4-(5-fluoropyridin-2-yl)oxane-4-carbonitrile: Similar structure but with a fluorine atom instead of bromine.

    4-(5-iodopyridin-2-yl)oxane-4-carbonitrile: Similar structure but with an iodine atom instead of bromine.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity compared to its halogenated analogs.

Properties

CAS No.

831203-30-6

Molecular Formula

C11H11BrN2O

Molecular Weight

267.1

Purity

95

Origin of Product

United States

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